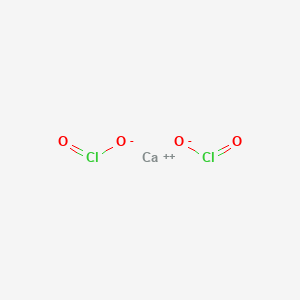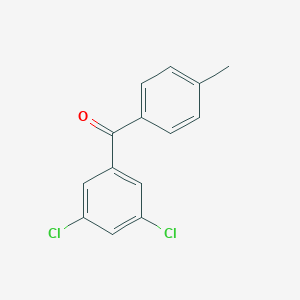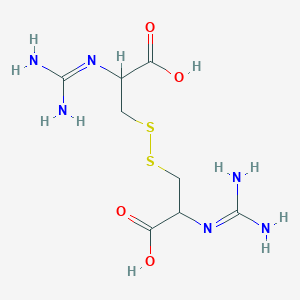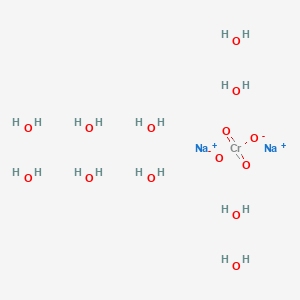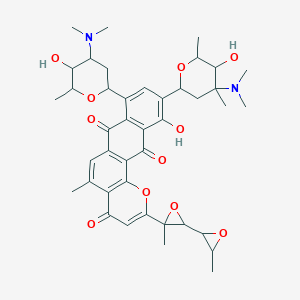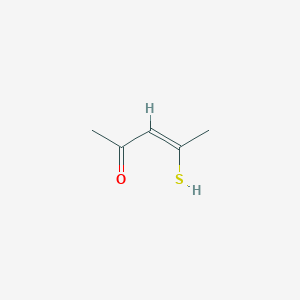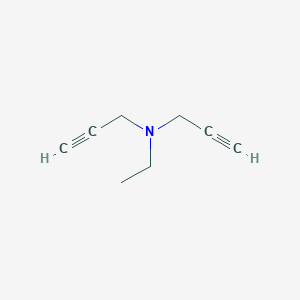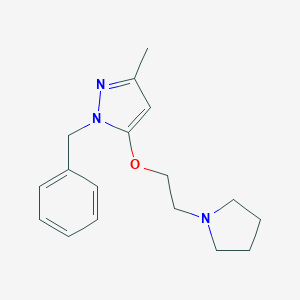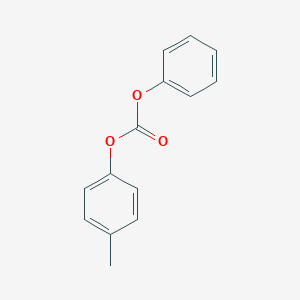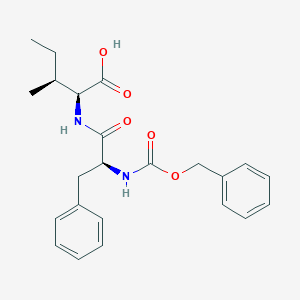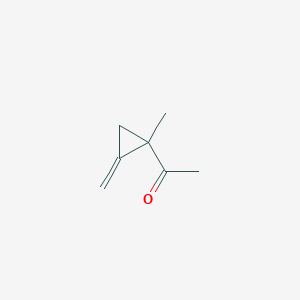
Methyl(1-methyl-2-methylenecyclopropyl) ketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(1-methyl-2-methylenecyclopropyl) ketone is a chemical compound that has gained significant attention in the scientific community due to its unique properties. It is primarily used in the field of organic chemistry as a reagent for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of Methyl(1-methyl-2-methylenecyclopropyl) ketone is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. The compound contains a carbonyl group, which is highly reactive and can undergo various chemical reactions, such as nucleophilic addition and substitution.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of Methyl(1-methyl-2-methylenecyclopropyl) ketone. However, it is known to be a highly reactive compound that can interact with various biological molecules. The compound is not known to have any significant toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl(1-methyl-2-methylenecyclopropyl) ketone has several advantages for use in lab experiments. It is a highly reactive compound that can undergo various chemical reactions, making it a useful reagent for the synthesis of organic compounds. The compound is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of Methyl(1-methyl-2-methylenecyclopropyl) ketone in lab experiments. The compound is highly reactive and can be difficult to handle, requiring special precautions to prevent accidents. Additionally, the compound has limited solubility in common solvents, which can make it challenging to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of Methyl(1-methyl-2-methylenecyclopropyl) ketone in scientific research. One potential direction is the development of new synthetic methods for the compound, which could improve yields and purity. Another direction is the use of the compound in the development of new materials, such as polymers and liquid crystals. Additionally, the compound could be used in the synthesis of new pharmaceuticals and other biologically active compounds.
Conclusion:
Methyl(1-methyl-2-methylenecyclopropyl) ketone is a unique chemical compound that has gained significant attention in the scientific community. It is primarily used in the field of organic chemistry as a reagent for the synthesis of various organic compounds. While the mechanism of action and biochemical and physiological effects of the compound are not well understood, it has several advantages for use in lab experiments. There are also several future directions for the use of Methyl(1-methyl-2-methylenecyclopropyl) ketone in scientific research, including the development of new synthetic methods and the use of the compound in the development of new materials and pharmaceuticals.
Métodos De Síntesis
Methyl(1-methyl-2-methylenecyclopropyl) ketone can be synthesized through various methods, including the reaction of 2-methylcyclopropylcarbinol with acid chlorides or acid anhydrides. Another method involves the reaction of 2-methylcyclopropylcarbinol with oxalyl chloride followed by reaction with methyl lithium. The yield of the final product depends on the reaction conditions and the purity of the starting materials.
Aplicaciones Científicas De Investigación
Methyl(1-methyl-2-methylenecyclopropyl) ketone has been used extensively in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of pharmaceuticals and other biologically active compounds. The compound has also been used in the development of new materials, such as polymers and liquid crystals.
Propiedades
Número CAS |
15174-81-9 |
|---|---|
Nombre del producto |
Methyl(1-methyl-2-methylenecyclopropyl) ketone |
Fórmula molecular |
C7H10O |
Peso molecular |
110.15 g/mol |
Nombre IUPAC |
1-(1-methyl-2-methylidenecyclopropyl)ethanone |
InChI |
InChI=1S/C7H10O/c1-5-4-7(5,3)6(2)8/h1,4H2,2-3H3 |
Clave InChI |
SLUWMWNYGXPLPJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1(CC1=C)C |
SMILES canónico |
CC(=O)C1(CC1=C)C |
Sinónimos |
Ethanone, 1-(1-methyl-2-methylenecyclopropyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



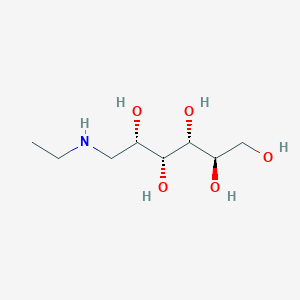
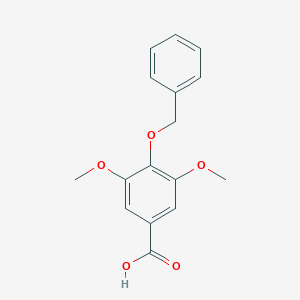
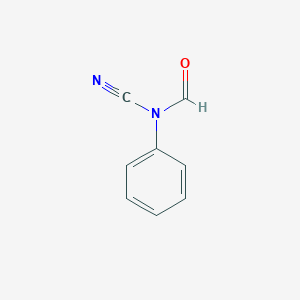
![2,3-Dihydro-1,4-dithiino[2,3-c]furan-5,7-dione](/img/structure/B78649.png)
